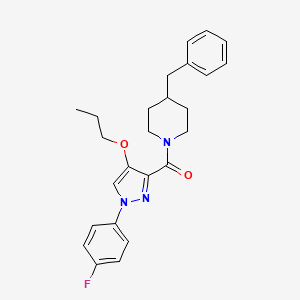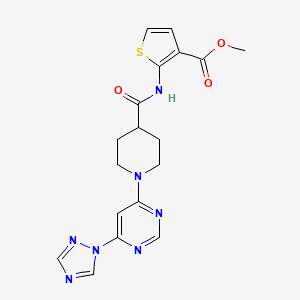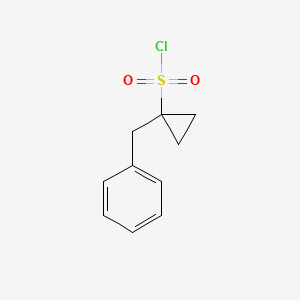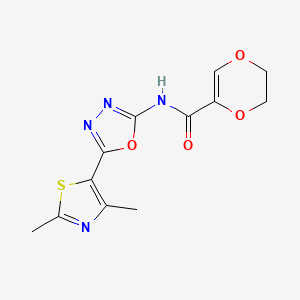
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components, including a 2,4-dimethylthiazol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group . These groups are common in many organic compounds and can contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 2,4-dimethylthiazol-5-yl group would likely contribute to the compound’s overall polarity and could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,3,4-oxadiazol-2-yl group and the 5,6-dihydro-1,4-dioxine-2-carboxamide group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,4-dimethylthiazol-5-yl group could contribute to the compound’s solubility and stability .Aplicaciones Científicas De Investigación
Biochemical and Pharmaceutical Research
Advanced Glycation End-Product Formation : Compounds with structural similarities to the mentioned chemical are explored for their roles in the formation of advanced glycation end-products (AGEs). These are significant in the study of diabetes and neurodegenerative diseases, where reactive carbonyl species like methylglyoxal modify proteins, forming AGEs. Understanding the reactions and inhibitions of such compounds can contribute to therapeutic approaches against AGE-related pathologies (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial and Antioxidant Activities : Novel synthetic pathways leading to heterocyclic compounds, including oxadiazoles and thiazoles, have been explored for their antimicrobial and antioxidant activities. These studies pave the way for developing new drugs with improved efficacy against various microbial pathogens and oxidative stress conditions. For example, research into the synthesis of novel benzodifuranyl, triazines, and oxadiazepines has shown potential anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such compounds in pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Research : Thiazole C-nucleosides have been synthesized and evaluated for their activity against various viruses, demonstrating how structural modifications can enhance antiviral properties. Such research contributes to the development of novel antiviral agents, crucial for treating diseases caused by viruses (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Material Science and Chemistry
Synthetic Routes and Polymer Research : The study of oxadiazole and thiadiazole derivatives extends into material science, where such compounds are integral to synthesizing novel polymeric materials with unique properties like thermal stability, fluorescence, and solubility. These materials have applications ranging from electronic devices to biomedical fields, showcasing the versatility of such chemical structures in contributing to advanced material development (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).
Antibacterial Mechanism Exploration : The antibacterial activity and mechanisms of action of oxadiazole derivatives have been a subject of interest. Such studies help in understanding how these compounds interact with bacterial cells, leading to the development of new antibacterial agents with specific mechanisms of action, crucial for overcoming antibiotic resistance (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-6-9(21-7(2)13-6)11-15-16-12(20-11)14-10(17)8-5-18-3-4-19-8/h5H,3-4H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLYSFMHOSWGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

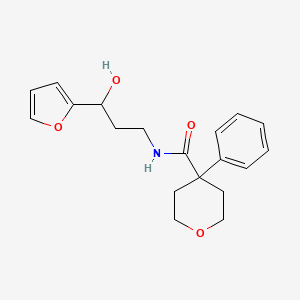
![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)
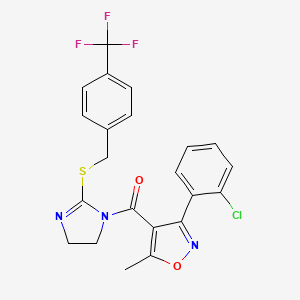
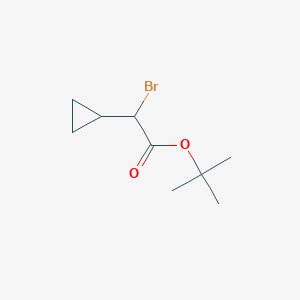

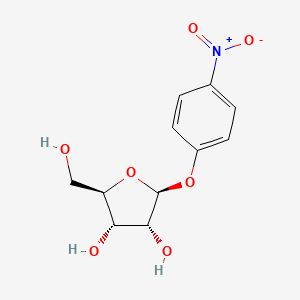
![1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2652998.png)
![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)
